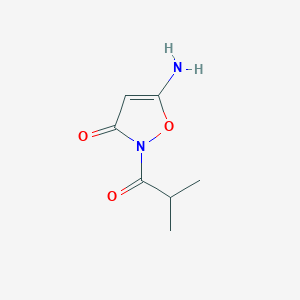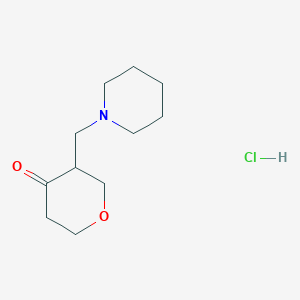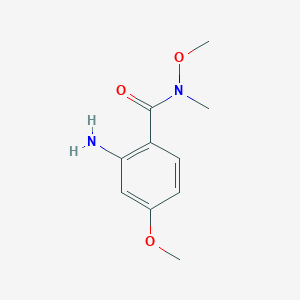
2-amino-N,4-dimethoxy-N-methylbenzamide
Overview
Description
2-Amino-N,4-dimethoxy-N-methylbenzamide (2-ADMB) is a small molecule that has been studied extensively in recent years due to its potential applications in the fields of medicine and biochemistry. 2-ADMB is a derivative of the amino acid lysine, and is composed of an amine group, a dimethoxy group and a methylbenzamide group. It has been used in a variety of scientific studies, including the synthesis of peptides, the study of enzyme-catalyzed reactions, and the investigation of protein-ligand interactions. In addition, 2-ADMB has been shown to have potential applications in the development of new drugs and therapies.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is a key component in the development of drugs that target a range of diseases. For instance, benzamide derivatives are known for their therapeutic potential in treating cancer, hypercholesterolemia, and as anti-tumor agents .
Antioxidant Properties
Research indicates that benzamide derivatives exhibit significant antioxidant activities. These compounds can scavenge free radicals, which are harmful to biological systems, and chelate metals, thus preventing oxidative stress-related damage .
Antibacterial and Antimicrobial Applications
The antibacterial properties of benzamide compounds make them valuable in the development of new antibiotics. They have been tested against various gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Analgesic and Anti-inflammatory Uses
Benzamides have analgesic and anti-inflammatory properties, making them candidates for pain relief medications and treatments for inflammatory conditions .
Biochemical Research
In biochemical research, 2-amino-N,4-dimethoxy-N-methylbenzamide can be used as a precursor or an intermediate in the synthesis of more complex molecules, aiding in the study of biochemical pathways and processes.
properties
IUPAC Name |
2-amino-N,4-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12(15-3)10(13)8-5-4-7(14-2)6-9(8)11/h4-6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBWPJRGAVYPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)OC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B1379560.png)
![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)


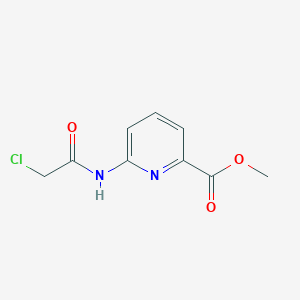


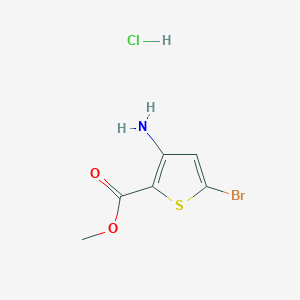
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)


